

Propisochlor: A Technical Guide to its Solubility Profile

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Compound of Interest

Compound Name: *Propisochlor*

Cat. No.: *B166880*

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This technical guide provides an in-depth overview of the solubility of **propisochlor**, a selective systemic herbicide. The document details its solubility in aqueous and various organic solvents, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow of the methodology. This information is critical for formulation development, environmental fate studies, and risk assessment.

Physicochemical Properties of Propisochlor

Propisochlor, with the chemical name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1-methylethoxy)methyl]acetamide, is a member of the chloroacetanilide herbicide group.^[1] The pure form of **propisochlor** is a colorless liquid, while the technical grade product typically appears as a brown or amber-colored viscous liquid.^{[2][3]} It functions as a pre-emergence herbicide to control annual grasses and broadleaf weeds in various crops by inhibiting cell division.^{[2][3]}

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and environmental transport. **Propisochlor**'s solubility varies significantly between water and organic solvents. While it is moderately soluble in water, it exhibits high solubility in several organic solvents.^{[2][4]}

The following table summarizes the quantitative solubility data for **propisochlor** in water and selected organic solvents.

Solvent	Temperature (°C)	pH	Solubility (mg/L)	Source
Water	25	Not Specified	184	[2]
Water	20	Not Specified	184	[5]
Water	20	7	90.8	[4]
Acetone	20	Not Applicable	538,000	[4]
Dichloromethane	20	Not Applicable	582,000	[4]
Chloroform	Not Specified	Not Applicable	Slightly Soluble	[6]
Ethyl Acetate	Not Specified	Not Applicable	Slightly Soluble	[6]

Experimental Protocol for Solubility Determination

The following protocol describes a robust method for determining the solubility of **propisochlor**, based on the common "shake-flask" or static equilibrium method. This methodology is applicable for both aqueous and organic solvents.

Materials and Equipment

- **Propisochlor**: Analytical standard (>99% purity)
- Solvents: HPLC-grade water, and selected organic solvents (e.g., acetone, dichloromethane, ethanol, hexane)
- Glassware: Scintillation vials or flasks with screw caps, volumetric flasks, pipettes
- Equipment: Analytical balance, constant temperature shaker bath or incubator, centrifuge, syringe filters (e.g., 0.22 µm PTFE), autosampler vials
- Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

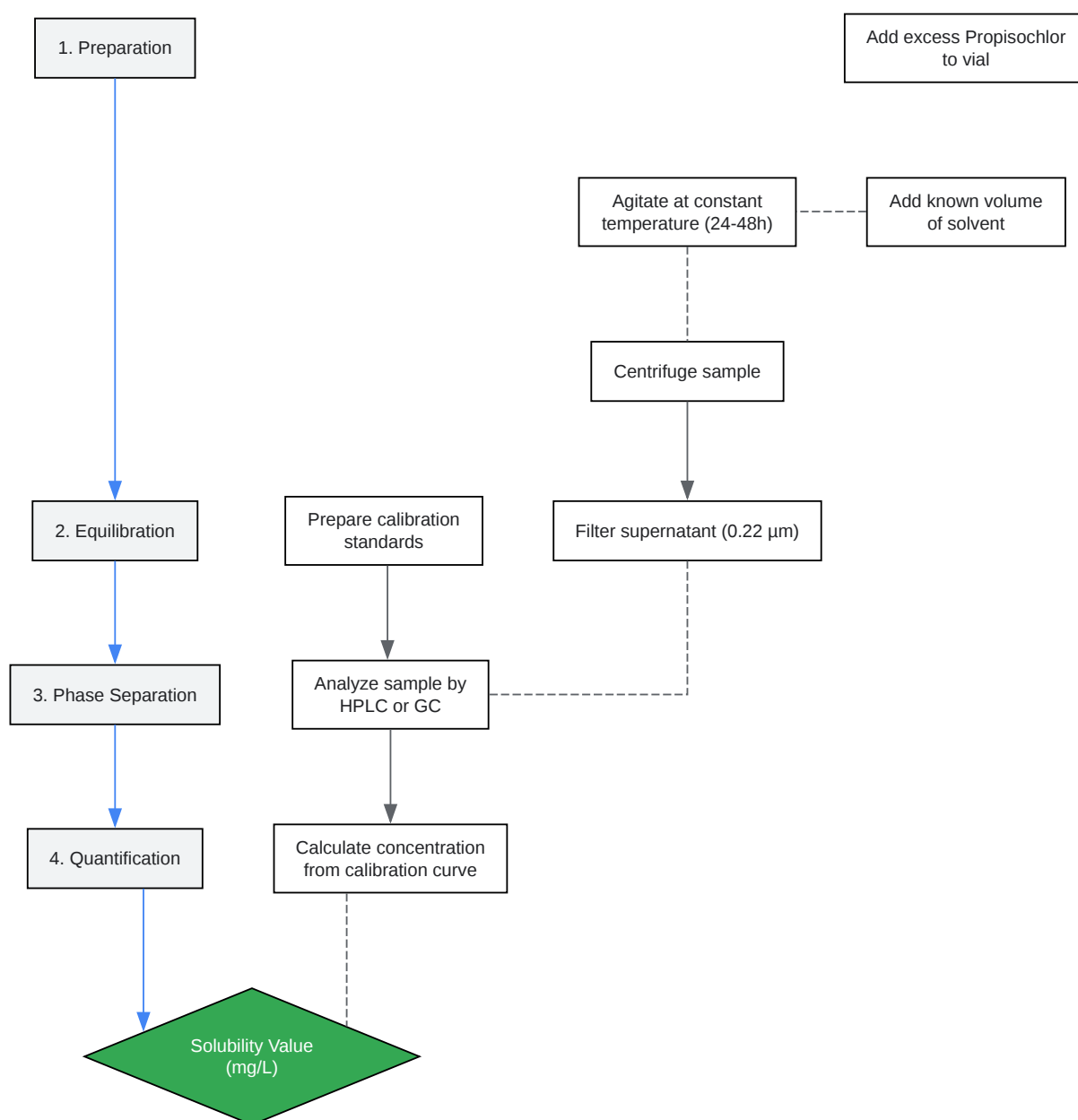
Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **propisochlor** (e.g., 10-20 mg) to a glass vial. The amount should be sufficient to ensure that a solid/liquid phase of undissolved solute remains after equilibration.
 - Accurately pipette a known volume of the desired solvent (e.g., 10 mL) into the vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 20°C or 25°C).
 - Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended, with continuous gentle shaking. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.
- Phase Separation:
 - After equilibration, remove the vials from the shaker. Allow them to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to allow larger particles to settle.
 - To separate the undissolved solute from the saturated solution, centrifuge the vials at a high speed (e.g., 5,000 x g) for 20-30 minutes.
 - Carefully collect an aliquot of the clear supernatant using a glass syringe.
 - Filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean autosampler vial. This step is crucial to remove any remaining microscopic particles. The filter material should be chosen to be compatible with the solvent and not bind to the analyte.
- Quantification:

- Prepare a series of calibration standards of **propisochlor** in the same solvent used for the solubility test.
- Analyze the filtered saturated solution and the calibration standards using a validated analytical method, such as HPLC-UV or GC.
- The concentration of **propisochlor** in the saturated solution, which corresponds to its solubility, is determined by comparing its analytical response to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of **propisochlor**'s solubility.



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Caption: Workflow for determining the solubility of **propisochlor**.

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